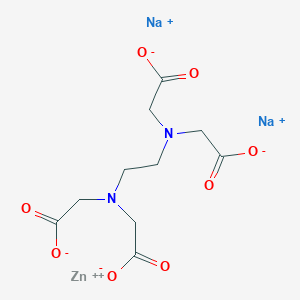

Ethylenediaminetetraacetic Acid Disodium Zinc Salt

Description

Disodium zinc edetate is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including medicine, chemistry, and industry, due to its ability to bind and sequester metal ions such as zinc, calcium, and lead .

Properties

CAS No. |

14025-21-9 |

|---|---|

Molecular Formula |

C10H12N2NaO8Zn- |

Molecular Weight |

376.6 g/mol |

IUPAC Name |

sodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.Na.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+1;+2/p-4 |

InChI Key |

LUSLGWQEKDGFIM-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Zn+2] |

Other CAS No. |

14025-21-9 73513-47-0 |

physical_description |

No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium zinc edetate is typically synthesized by reacting ethylenediaminetetraacetic acid with zinc salts in the presence of sodium hydroxide. The reaction involves the formation of a complex between the zinc ion and the ethylenediaminetetraacetic acid, followed by the addition of sodium ions to form the disodium salt .

Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves the following steps:

- Dissolving ethylenediaminetetraacetic acid in water.

- Adding zinc chloride or zinc sulfate to the solution.

- Adjusting the pH with sodium hydroxide to facilitate the formation of the disodium zinc edetate complex.

- Filtering and purifying the final product to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions:

Chelation with Metal Ions: Disodium zinc edetate reacts with various metal ions, including calcium, magnesium, and lead, under neutral to slightly alkaline conditions.

Major Products Formed:

Scientific Research Applications

Disodium zinc edetate has a wide range of applications in scientific research:

Mechanism of Action

Disodium zinc edetate exerts its effects through chelation, where it binds to metal ions and forms stable complexes. The chelation process involves the coordination of the metal ion with the nitrogen and oxygen atoms of the ethylenediaminetetraacetic acid ligand. This binding reduces the availability of free metal ions in the solution, thereby mitigating their toxic effects .

Molecular Targets and Pathways:

Metal Ions: The primary targets of disodium zinc edetate are divalent and trivalent metal ions, including zinc, calcium, and lead.

Chelation Pathway: The chelation pathway involves the formation of a stable complex between the metal ion and the ethylenediaminetetraacetic acid ligand, which is then excreted from the body.

Comparison with Similar Compounds

Disodium Calcium Edetate: Similar to disodium zinc edetate, disodium calcium edetate is used in chelation therapy to treat heavy metal poisoning.

Disodium Magnesium Edetate: This compound is used for similar purposes but has a higher affinity for magnesium ions.

Uniqueness: Disodium zinc edetate is unique in its ability to form stable complexes with zinc ions, making it particularly useful in applications where zinc chelation is required. Its superior bioavailability compared to other zinc compounds makes it a preferred choice in dietary supplements and medical treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.